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Compound of Interest

Compound Name: Azt-pmap

Cat. No.: B1203344

Compound Class: Nucleoside Reverse Transcriptase Inhibitor (NRTI) Prodrug (ProTide) CAS
Number: 142629-81-0 Molecular Formula: C20H26NeOsP

Part 1: Executive Technical Summary

Azt-pmap is an aryl phosphate derivative (phosphoramidate) of Zidovudine (AZT).[1] In the
context of drug development, it represents a "ProTide" strategy designed to bypass the rate-
limiting phosphorylation step of the parent nucleoside.

While AZT is a potent HIV-1 inhibitor, its efficacy is often compromised by the inefficient
intracellular conversion of AZT to AZT-monophosphate (AZT-MP) by host thymidine kinase.
Azt-pmap is designed to deliver the pre-phosphorylated monophosphate directly into the cell,
masked as a lipophilic phosphoramidate to ensure membrane permeability.

Key Distinction: Unlike standard AZT, Azt-pmap is neutral at physiological pH, allowing passive
diffusion across cell membranes. Once intracellular, it undergoes a specific enzymatic
activation cascade to release the active nucleotide.

Part 2: Synthesis Protocol (Convergent
Phosphoramidate Chemistry)

The synthesis of Azt-pmap follows the McGuigan ProTide technology, specifically utilizing a
convergent approach where a phosphorochloridate reagent is coupled to the nucleoside (AZT).
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Retrosynthetic Logic

The molecule is disassembled into two primary synthons:
» Nucleoside Acceptor: 3'-Azido-3'-deoxythymidine (AZT).[2]

e Phosphorylating Donor: Phenyl (methoxy-L-alaninyl) phosphorochloridate.

Experimental Methodology

Reagents:

e Nucleoside: AZT (1.0 eq)

Reagent A: Phenyl dichlorophosphate (1.0 eq)

Reagent B: L-Alanine methyl ester hydrochloride (1.0 eq)

Base: N-Methylimidazole (NMI) or Triethylamine (TEA)

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step 1: Preparation of the Phosphorochloridate Intermediate

Note: This intermediate is often prepared in situ to minimize hydrolysis.

Suspend L-Alanine methyl ester hydrochloride (1.0 eq) in anhydrous DCM under an argon
atmosphere.

e Cool the solution to -78°C.
e Add Phenyl dichlorophosphate (1.0 eq) dropwise.

e Add TEA (2.0 eq) dropwise over 30 minutes. Critical: Control exotherm to prevent
racemization of the L-Alanine.

 Allow the mixture to warm to room temperature and stir for 2 hours.

e Result: Formation of Phenyl (methoxy-L-alaninyl) phosphorochloridate.
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Step 2: Coupling to AZT

Dissolve AZT (0.8 eq relative to the chloridate) in anhydrous THF/Pyridine.

Add N-Methylimidazole (NMI) (4.0 eq). Role: NMI acts as a nucleophilic catalyst,
accelerating the substitution at the phosphorus center.

Add the solution of Phenyl (methoxy-L-alaninyl) phosphorochloridate (from Step 1) dropwise
to the AZT solution.

Stir at ambient temperature for 16 hours.

Quenching: Add Methanol (2 mL) to quench unreacted phosphorochloridate.

Step 3: Purification

Remove solvents under reduced pressure.

Dissolve residue in DCM and wash with 0.5M HCI (to remove imidazole/amine salts),
followed by saturated NaHCOs and brine.

Dry over MgSOa4 and concentrate.

Chromatography: Purify via silica gel column chromatography using a gradient of MeOH in
DCM (0% to 5%).

Yield Expectation: 60—75%.

Synthesis Workflow Diagram
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Figure 1: Convergent synthesis pathway for Azt-pmap utilizing phosphorochloridate coupling.

Part 3: Chemical Characterization

Azt-pmap exists as a mixture of two diastereomers at the phosphorus center (

and

). Characterization must account for this duality (signal doubling).

SpectroscopicDataTable

Expected Observation

Technique Parameter . ) ]
(Diastereomeric Mixture)
0 3.5 - 4.5 ppm (Two distinct
] ) peaks, approx 1:1 ratio). This
3P NMR Chemical Shift ) ) o
is the diagnostic signal for
phosphoramidates.
Broad doublet/multiplet around
1H NMR NH (Ala)
0 3.8-4.0 ppm.
Multiplet at & 7.1-7.4 ppm (5H,
1H NMR Phenyl Group )
aromatic).
Two singlets (split by
1H NMR Methyl Ester diastereomers) around o 3.6
ppm (3H).
) Triplet/Multiplet at 6 6.1-6.2
IH NMR AZT Anomeric H
ppm (1H).
13C NMR Carbonyl (Ester) 0 173-174 ppm.
m/z 510.15 [M+H]*; 532.14
Mass Spec ESI-MS (Pos)
[M+Na]*.
) >95% (Reverse Phase C18,
HPLC Purity

Water/Acetonitrile gradient).

Quality Control Logic
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e Phosphorus Purity: The presence of a peak at ~0 ppm in 3P NMR indicates hydrolysis to the
phosphate or starting material contamination. A peak at -5 to -10 ppm indicates
pyrophosphate formation.

o Azide Integrity: IR spectroscopy should show a strong characteristic azide stretch at ~2100
cm~1, Loss of this peak indicates reduction or degradation of the azide moiety.

Part 4: Mechanism of Action (The ProTide Pathway)

The design of Azt-pmap is strictly causal: it is a delivery system that requires specific
intracellular enzymatic cleavage to function.

Activation Cascade

o Cell Entry: Passive diffusion (lipophilic nature).

o Step 1 (Hydrolysis):Carboxylesterase 1 (CES1) or Cathepsin A (CatA) cleaves the methyl
ester moiety on the alanine.

o Step 2 (Cyclization): The resulting carboxylate anion attacks the phosphorus center,
displacing the phenol group. This forms an unstable five-membered cyclic anhydride.

o Step 3 (Ring Opening): Spontaneous hydrolysis of the ring opens to form the AZT-alanine-
phosphoramidate.

o Step 4 (Amidase Cleavage):HINT1 (Histidine triad nucleotide-binding protein 1) hydrolyzes
the P-N bond, releasing AZT-Monophosphate (AZT-MP).

o Step 5 (Anabolic Phosphorylation): Host kinases convert AZT-MP to AZT-Diphosphate and
finally AZT-Triphosphate (AZT-TP).

Pathway Visualization
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Figure 2: Intracellular metabolic activation pathway of Azt-pmap to active AZT-

monophosphate.

Part 5: Handling and Safety

o Azide Hazard: While AZT is relatively stable, the starting materials and intermediates

containing azides should be treated with caution. Avoid contact with strong acids (formation
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of hydrazoic acid) and heavy metals.

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The phosphoramidate
linkage is susceptible to moisture-induced hydrolysis over time.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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